molecular formula C23H22FN3O2 B11623498 1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11623498
M. Wt: 391.4 g/mol
InChI Key: SQNPPWSIJLSLJW-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core substituted with fluorobenzyl and methoxyphenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and a suitable nucleophile.

    Attachment of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be attached through etherification reactions involving 4-methoxyphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorobenzyl)-1H-benzimidazole
  • 4-(2-fluorobenzyl)-1H-benzimidazole
  • 1-(2-fluorobenzyl)-2-methyl-1H-benzimidazole

Uniqueness

1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to the presence of both fluorobenzyl and methoxyphenoxyethyl groups, which impart distinct chemical properties and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes.

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C23H22FN3O2/c1-28-18-10-12-19(13-11-18)29-15-14-26-21-8-4-5-9-22(21)27(23(26)25)16-17-6-2-3-7-20(17)24/h2-13,25H,14-16H2,1H3

InChI Key

SQNPPWSIJLSLJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4F

Origin of Product

United States

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